molecular formula C12H24N2O2 B2506226 Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate CAS No. 1507262-36-3

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate

Cat. No. B2506226
CAS RN: 1507262-36-3
M. Wt: 228.336
InChI Key: BAMKOIDUXZSDIE-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of tert-butyl N-[3-(methylamino)cyclohexyl]carbamate derivatives has been explored in the context of developing potent CCR2 antagonists. A key step in the synthesis involves an iodolactamization process, which yields a highly functionalized intermediate. This step has been optimized to a single-pot transformation, enhancing the efficiency of the synthesis .

Molecular Structure Analysis

The molecular structure of related tert-butyl carbamate compounds has been studied, with one example being the crystal structure determination of N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide. This compound crystallizes in the orthorhombic space group and exhibits non-coplanarity between the soxazole and phenyl rings .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For instance, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates. Hydrolysis with hydrogen chloride can then deprotect the amine functionality, yielding corresponding 1,2-aminoalcohols . Additionally, tert-butyl-substituted cyclohexa-1,4-dienes have been used as isobutane equivalents in transfer hydro-tert-butylation of alkenes, catalyzed by tris(pentafluorophenyl)borane .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by the presence of the tert-butyl group. For example, benzothizole modified tert-butyl carbazole derivatives have been shown to form organogels and self-assemble into lamellar structures in the gel state. These materials exhibit strong blue emission and can be used as fluorescent sensors for the detection of volatile acid vapors .

Case Studies

Case studies involving tert-butyl carbamate derivatives include the use of N-tert-butanesulfinyl imines as intermediates for asymmetric synthesis of amines. These imines are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group and can be readily cleaved post-nucleophilic addition . Another case study involves the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, leading to the asymmetric synthesis of cispentacin and transpentacin derivatives .

Scientific Research Applications

  • Efficient Stereoselective Synthesis : Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate plays a role in the efficient stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors. The stereochemistry is controlled at specific carbon centers using reactions like the Mitsunobu reaction and base-catalyzed epimerization, providing a scalable route for producing stereoisomers (Wang et al., 2017).

  • Enantioselective Synthesis of Carbocyclic Analogues : It is used in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. This process involves crystal structure analysis to confirm the relative substitution of the cyclopentane ring in the intermediate (Ober et al., 2004).

  • Synthesis of Penta-N-Protected Polyamide : The compound is also involved in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. This process includes selective deprotection of protecting groups and subsequent acylation, demonstrating its application in complex organic synthesis (Pak et al., 1998).

  • Blue Emissive Nanofibers for Acid Vapor Detection : Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate is used in the synthesis of benzothizole modified carbazole derivatives for constructing blue emissive nanofibers. These fibers can detect volatile acid vapors, highlighting its application in sensory material development (Sun et al., 2015).

  • Diels-Alder Reaction Applications : It is also involved in the Diels-Alder reaction of a 2-amido substituted furan, illustrating its use in the synthesis of complex organic compounds (Padwa et al., 2003).

  • Cyclohexane Functionalization Catalysis : This compound is used in the catalysis of cyclohexane functionalization using octahedral molecular sieve materials. This process is part of the research focused on alkanes and their applications (Wang et al., 1998).

properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMKOIDUXZSDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate

CAS RN

1507262-36-3
Record name tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
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